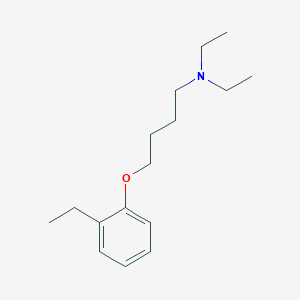
N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine, commonly known as DEEP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DEEP is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter systems in the brain.
作用机制
DEEP acts as a selective agonist for N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. Activation of N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine by DEEP leads to the modulation of dopamine and serotonin systems in the brain, which are involved in the regulation of mood, motivation, and reward. DEEP has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DEEP has been shown to have anxiolytic and antidepressant effects in animal models. In addition, DEEP has been found to increase locomotor activity and induce hyperthermia in mice, indicating its potential as a psychostimulant. DEEP has also been found to enhance cognitive function in rats, suggesting its potential as a cognitive enhancer.
实验室实验的优点和局限性
DEEP has several advantages for lab experiments, including its high purity and selectivity for N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine. However, DEEP has limited solubility in water, which may limit its use in certain experiments. In addition, DEEP has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
Future research on DEEP could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and cognitive impairment. In addition, further studies are needed to determine the safety and efficacy of DEEP in humans. Other future directions could include the development of more selective and potent N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine agonists, as well as the investigation of the role of N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine in other physiological processes. Overall, DEEP has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of DEEP involves the reaction of 2-ethylphenol with diethylamine in the presence of butyraldehyde. The resulting product is then purified through recrystallization to obtain DEEP in its pure form. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of DEEP for research purposes.
科学研究应用
DEEP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine agonists have been shown to modulate dopamine and serotonin systems in the brain, which are involved in the regulation of mood, motivation, and reward. DEEP has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for anxiety and depression.
属性
IUPAC Name |
N,N-diethyl-4-(2-ethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-15-11-7-8-12-16(15)18-14-10-9-13-17(5-2)6-3/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWZEDFTEIYENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
![N-[2-(2,3,6-trimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5223170.png)

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5223181.png)
![4-fluoro-N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5223185.png)



![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)
![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)